molecular formula C12H12N6O B15217614 4-Carbamimidamido-N-(2-pyrazinyl)benzamide

4-Carbamimidamido-N-(2-pyrazinyl)benzamide

Cat. No.: B15217614
M. Wt: 256.26 g/mol
InChI Key: IPYKZSWZYCARDJ-UHFFFAOYSA-N
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Description

4-Guanidino-N-(pyrazin-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidino group attached to a benzamide moiety, with a pyrazinyl substituent. The presence of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Guanidino-N-(pyrazin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with pyrazine-2-carboxylic acid under specific conditions. The guanidino group can be introduced using guanidine derivatives. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Guanidino-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidino or pyrazinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Guanidino-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds with biological molecules, while the pyrazinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Guanidino-N-(pyrimidin-2-yl)benzamide: This compound has a pyrimidinyl group instead of a pyrazinyl group.

    4-Guanidino-N-(pyridin-2-yl)benzamide: This compound features a pyridinyl group in place of the pyrazinyl group.

Uniqueness

4-Guanidino-N-(pyrazin-2-yl)benzamide is unique due to the presence of the pyrazinyl group, which imparts distinct chemical and biological properties compared to its analogs. The pyrazinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-(diaminomethylideneamino)-N-pyrazin-2-ylbenzamide

InChI

InChI=1S/C12H12N6O/c13-12(14)17-9-3-1-8(2-4-9)11(19)18-10-7-15-5-6-16-10/h1-7H,(H4,13,14,17)(H,16,18,19)

InChI Key

IPYKZSWZYCARDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)N=C(N)N

Origin of Product

United States

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